molecular formula C7H5N3O2 B2808491 Imidazo[1,2-A]pyrimidine-6-carboxylic acid CAS No. 944896-64-4

Imidazo[1,2-A]pyrimidine-6-carboxylic acid

Cat. No.: B2808491
CAS No.: 944896-64-4
M. Wt: 163.136
InChI Key: IRCKAWIBTUJQID-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is part of the imidazo[1,2-A]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research.

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the biological entities involved in the pathogenesis of these diseases.

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . They interact with their targets by forming a covalent bond, which can result in the inhibition of the target’s function .

Biochemical Pathways

Given its potential role as an antituberculosis agent , it may affect the pathways involved in the survival and proliferation of the tuberculosis bacteria.

Result of Action

As a potential antituberculosis agent , it may inhibit the growth and proliferation of the tuberculosis bacteria, leading to its eradication from the host organism.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-A]pyrimidine-6-carboxylic acid has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Cellular Effects

This compound has been found to have potent anticancer activity for KRAS G12C-mutated NCI-H358 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a covalent inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully documented .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyrimidine-6-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization under acidic or basic conditions . Another approach involves the use of multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclization and condensation reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6(12)5-3-9-7-8-1-2-10(7)4-5/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCKAWIBTUJQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-64-4
Record name imidazo[1,2-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-bromoimidazo[1,2-a]pyrimidine (1.17 g, 6 mmol), BINAP (18 mg, 0.06 mmol), PdCl2 (6 mg) in MeOH (30 mL) and triethylamine (1.8 mL) was heated to 80° C. under CO (50 psi) for 12 hours in DMF (97.5 mL). DMF-DMA (70.6 mL, 495.8 mmol) was added and the mixture heated to 130° C. for 12 hours. The mixture was filtered and concentrated to give methyl imidazo[1,2-a]pyrimidine-6-carboxylate (365 mg, 35%) as a yellow solid which was used in the next step without further purification. To a solution of methyl imidazo[1,2-a]pyrimidine-6-carboxylate (365 mg, 2.1 mmol) in methanol was added 1M aq. LiOH (9.0 mL) and the resulting mixture was stirred for 10 hours at room temperature. The pH was adjusted to 5-6 using aq. HCl and the whole mixture extracted with EtOAc (3×30 mL). The combined organic layers were dried over Na2SO4 and evaporated in vacuo to give the title compound as white solid in 39% yield, 133 mg
Quantity
365 mg
Type
reactant
Reaction Step One
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Quantity
9 mL
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0 (± 1) mol
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0 (± 1) mol
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Yield
39%

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